![molecular formula C17H16N2O3 B15058427 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263211-73-9](/img/structure/B15058427.png)
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Substitution Reactions: The benzyl and isopropyl groups can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Alkylating Agents: Benzyl bromide, isopropyl bromide
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 3-(4-Isopropyl-benzyl)-6-phenyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
- Imidazo[4,5-b]pyridines
Uniqueness
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and isopropyl groups, along with the isoxazole ring, contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various scientific fields.
特性
CAS番号 |
1263211-73-9 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
3-benzyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)13-9-12(17(20)21)15-14(19-22-16(15)18-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21) |
InChIキー |
YHRMGBFHNCJUEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
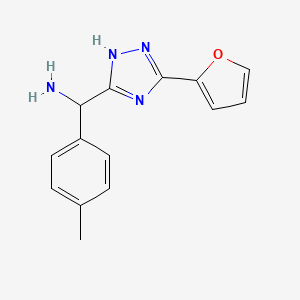
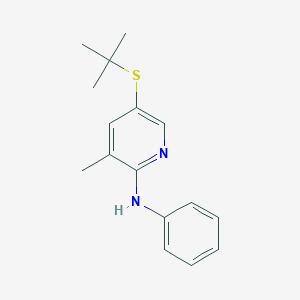
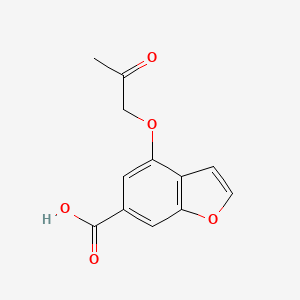
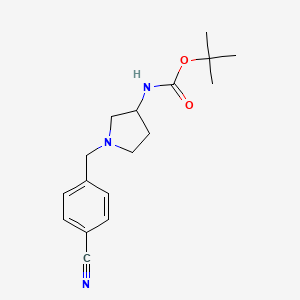
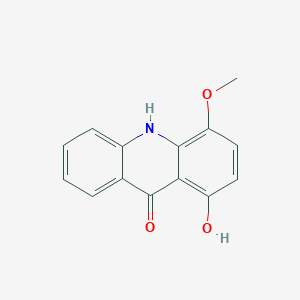
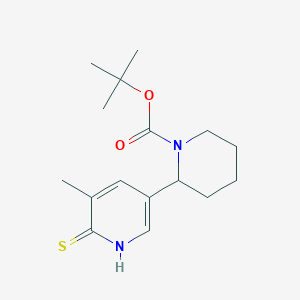
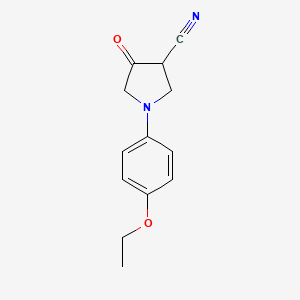
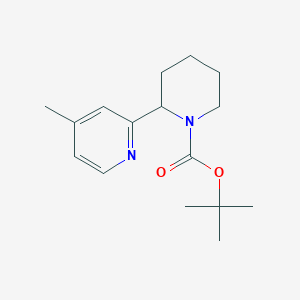
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
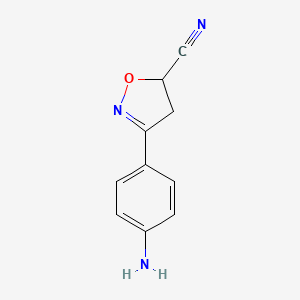
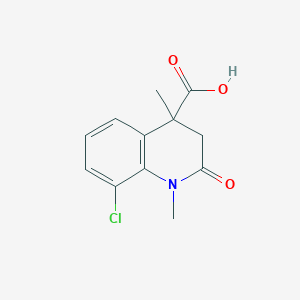
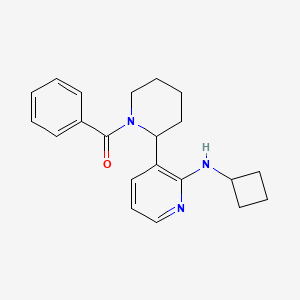
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
